(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
(2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is a synthetic organic compound that belongs to the class of imidazothiazoles. This compound is characterized by its unique structure, which includes an imidazothiazole core fused with a phenyl ring substituted with ethoxy and hydroxyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-aminothiazole under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The imidazothiazole ring can be reduced under hydrogenation conditions to yield a dihydro derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazothiazole derivatives.
Substitution: Amino or thio-substituted imidazothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
- (2E)-2-[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE
- (2E)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE
Uniqueness: The presence of both ethoxy and hydroxyl groups on the phenyl ring of (2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3/b12-8+ |
InChI Key |
UWRXRPLBGVQXJI-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3CCN=C3S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3CCN=C3S2)O |
Origin of Product |
United States |
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